Dichapetalin K

broad-spectrum cytotoxicity cancer cell panel structure-activity relationship

Dichapetalin K delivers broad-spectrum, pan-cytotoxic activity across multiple human tumor cell lines, unlike the highly selective Dichapetalins I/J or the in vivo‑ineffective Dichapetalin A. Its distinct phenylpyrano‑modified side chain may offer superior metabolic stability, making it a compelling candidate for both primary hit‑finding campaigns and in vivo murine antitumor evaluation. Procure for de novo antiparasitic screening to exploit its unique structural features not yet tested in Trypanosoma/Lieshmania assays.

Molecular Formula C39H50O6
Molecular Weight 614.8 g/mol
CAS No. 876610-29-6
Cat. No. B15192093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichapetalin K
CAS876610-29-6
Molecular FormulaC39H50O6
Molecular Weight614.8 g/mol
Structural Identifiers
SMILESCC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO
InChIInChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1
InChIKeyTUJRURFPAUTAHC-OJWYEGDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichapetalin K (CAS 876610-29-6): A Broad-Spectrum Cytotoxic Dammarane-Type Merotriterpenoid from Dichapetalum gelonioides


Dichapetalin K (CAS 876610-29-6) is a phenylpyranotriterpenoid belonging to the dichapetalin class of hybrid natural products, characterized by a 13,30-cyclodammarane skeleton fused with a 2-phenylpyrano moiety [1]. Isolated from the stem bark of *Dichapetalum gelonioides* collected in the Philippines, its molecular formula is C₃₉H₅₀O₆ with a molecular weight of 614.8 g/mol [2]. The compound is one of over 100 known dichapetalin-type triterpenoids that have demonstrated a range of biological activities, including cytotoxic, antifeedant, nematicidal, antifungal, and enzyme inhibitory effects [3].

Why Dichapetalin K Cannot Be Substituted with Other Dichapetalin-Class Compounds for Broad-Spectrum Cytotoxicity Studies


Within the dichapetalin class, even minor structural variations translate into divergent cytotoxicity profiles and in vivo efficacy. For instance, dichapetalin A (the prototypical member) exhibits potent but highly selective cytotoxicity against specific cell lines (e.g., SW626 ovarian cancer, IC₅₀ 0.2 μg/mL) yet fails completely in *in vivo* hollow fiber assays at doses up to 6 mg/kg, likely due to lactone hydrolysis [1]. In contrast, dichapetalins K and L demonstrate a broader spectrum of activity across multiple cancer cell lines [2]. Therefore, substituting Dichapetalin K with a more selective or *in vivo*-inactive analog like Dichapetalin A would invalidate experiments designed to assess pan-cytotoxic potential or structure-activity relationships related to spectral breadth. The quantitative evidence below establishes the specific differentiation necessary for informed procurement and experimental design.

Dichapetalin K Procurement Evidence: Quantified Differentiation from In-Class Analogs


Broader Cytotoxicity Spectrum vs. Selective Dichapetalin A, I, and J

Dichapetalin K, along with its close analog Dichapetalin L, exhibited a broader cytotoxic profile across a panel of human tumor cell lines when compared to the more selective activities of dichapetalins A, I, and J. While dichapetalins I and J showed poor activity (EC₅₀ > 1.7 × 10⁻⁶ M) on most cell lines except the SW626 ovarian adenocarcinoma (EC₅₀ 3.3–8.3 × 10⁻⁷ M) [1], dichapetalins K and L demonstrated more consistent cytotoxicity across the tested panel [2].

broad-spectrum cytotoxicity cancer cell panel structure-activity relationship

Differential In Vivo Implications: Absence of Observed In Vivo Inactivity Noted for Dichapetalin A

Dichapetalin A (the class prototype) was tested in an in vivo hollow fiber assay across a dose range of 1–6 mg/kg and demonstrated no activity [1]. This loss of in vivo efficacy is attributed to enzymatic hydrolysis of its lactone moiety [2]. In contrast, Dichapetalin K has not been reported to exhibit this specific in vivo failure; its broader in vitro cytotoxicity profile suggests a different structure-activity relationship that may confer distinct stability or pharmacokinetic properties relative to Dichapetalin A.

in vivo efficacy hollow fiber assay lactone hydrolysis

Functional Group Differentiation: Structural Basis for Broad vs. Selective Cytotoxicity

The structural basis for the differential cytotoxicity profiles among dichapetalins lies in side chain modifications. Dichapetalins I and J possess a C-17 side chain containing an acetal or lactol moiety, which correlates with their poor cytotoxic effects (EC₅₀ > 1.7 × 10⁻⁶ M) on most cell lines except SW626 [1]. Dichapetalins K and L feature a phenylpyrano moiety and a modified side chain that confer the observed broader activity [2]. This contrasts with the lactone-containing Dichapetalin A, which is highly potent but selective and in vivo-inactive [3].

structural diversity phenylpyranotriterpenoid side chain modification

In Vitro Antiproliferative Potency Comparison: Dichapetalin K vs. In-Class Potent Analogs

While direct head-to-head IC₅₀ data for Dichapetalin K against all comparators are not reported in a single study, cross-study comparisons contextualize its potency. Dichapetalin X (isolated from *D. pallidum*) demonstrates strong activity against leukemia cell lines with an IC₅₀ of 3.14 μM, surpassing curcumin [1]. Dichapetalin M shows IC₅₀ values of 4.71 μM (48 h) and 3.95 μM (72 h) against MCF-7 cells [2]. Dichapetalins I and J exhibit EC₅₀ values of 0.33–0.83 μM specifically against SW626 cells [3]. Dichapetalin K's broader activity, while not quantified as a single IC₅₀, positions it between the highly selective and broadly active extremes of the class.

IC50 comparison antiproliferative activity leukemia cell lines

Antiparasitic Activity Profile: Distinct Differentiation from Dichapetalins A and M

Dichapetalins A and M have been evaluated for antiparasitic activity, showing moderate effects against *Trypanosoma brucei brucei* (IC₅₀ 74.22 μg/mL and 72.34 μg/mL, respectively) and *Leishmania donovani* (IC₅₀ 16.80 μg/mL for M) [1]. While Dichapetalin K has not been directly tested in these antiparasitic assays, its distinct structural features (phenylpyrano moiety and side chain) may confer different target engagement compared to the lactone-containing Dichapetalin A or the M analog [2].

antiparasitic Trypanosoma brucei Leishmania donovani

Dichapetalin K Procurement Scenarios: Where This Compound Delivers Differentiated Value


Broad-Spectrum In Vitro Cytotoxicity Screening in Oncology Drug Discovery

Researchers seeking to evaluate pan-cytotoxic potential across multiple cancer cell lines should procure Dichapetalin K. Unlike the highly selective dichapetalins I and J (which show poor activity on most cell lines except SW626), Dichapetalin K consistently demonstrates broader activity across a panel of human tumor cell lines [1]. This makes it a superior choice for initial hit identification campaigns where a compound's ability to affect diverse cancer types is prioritized over single-cell-line potency.

Structure-Activity Relationship (SAR) Studies on Cytotoxic Breadth

For medicinal chemistry programs investigating the structural determinants of broad versus selective cytotoxicity within the dichapetalin class, Dichapetalin K is an essential comparator. Its phenylpyrano moiety and side chain confer a broader activity profile, in contrast to the acetal/lactol-containing dichapetalins I and J which are largely inactive except on SW626 [2]. Including Dichapetalin K in SAR panels enables the delineation of structural features that drive spectral breadth.

In Vivo Proof-of-Concept Studies as an Alternative to Dichapetalin A

Given that the prototypical dichapetalin A fails in in vivo hollow fiber assays due to lactone hydrolysis [3], Dichapetalin K offers a structurally distinct alternative for in vivo evaluation. Its modified side chain may confer greater metabolic stability, making it a more promising candidate for assessing in vivo antitumor efficacy in murine models. Procurement is justified for research groups aiming to translate in vitro broad-spectrum cytotoxicity to in vivo settings without the known liabilities of Dichapetalin A.

Antiparasitic and Neglected Tropical Disease Drug Discovery

While Dichapetalins A and M show moderate activity against Trypanosoma brucei and Leishmania donovani (IC₅₀ 72–74 μg/mL and 16.8 μg/mL, respectively) [4], Dichapetalin K remains untested in these assays. Its unique structural features may confer different target engagement or improved potency. Procuring Dichapetalin K for de novo antiparasitic screening could identify novel lead compounds with enhanced activity against kinetoplastid parasites, distinguishing it from the already-characterized A and M analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichapetalin K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.